Sigma-2 Receptor Binding Affinity and Subtype Selectivity of JVW-1034 vs. Finazine
JVW-1034 exhibits a Ki of 23 nM at σ2R/TMEM97 and 248 nM at σ1R, yielding a σ1/σ2 selectivity ratio of approximately 10.8 in favor of σ2 [1]. In contrast, the comparator Finazine (a structurally distinct sigma ligand) shows reversed selectivity with σ1 Ki = 2.6 nM and σ2 Ki = 46 nM, equivalent to a σ1/σ2 ratio of ≈0.057 (≈17.7-fold σ1 preference) [2]. This orthogonal selectivity profile is critical for experiments requiring selective modulation of the sigma-2 receptor without concomitant sigma-1 engagement.
| Evidence Dimension | Sigma-1 / Sigma-2 binding selectivity ratio |
|---|---|
| Target Compound Data | σ2 Ki = 23 nM; σ1 Ki = 248 nM; σ1/σ2 ratio ≈10.8 (σ2-selective) |
| Comparator Or Baseline | Finazine: σ2 Ki = 46 nM; σ1 Ki = 2.6 nM; σ1/σ2 ratio ≈0.057 (σ1-selective) |
| Quantified Difference | JVW-1034 is σ2-selective; Finazine is σ1-selective. Selectivity direction is inverted. |
| Conditions | JVW-1034: σ2 binding in rat PC12 cells, σ1 binding in guinea pig brain membranes. Finazine: assay conditions not fully specified in aggregate source. |
Why This Matters
For studies targeting σ2R/TMEM97-mediated pathways (e.g., alcohol use disorder, neuropathic pain), JVW-1034 provides selective pharmacological engagement that Finazine and other σ1-preferring ligands cannot achieve, directly impacting experimental validity and procurement decisions.
- [1] BindingDB Entry BDBM50604968 (CHEMBL5190189). Affinity Data: Ki 23 nM (σ2), Ki 248 nM (σ1). View Source
- [2] ProbeChem Sigma Receptor Ligand Product List. Finazine: σ1 Ki = 2.6 nM, σ2 Ki = 46 nM. View Source
